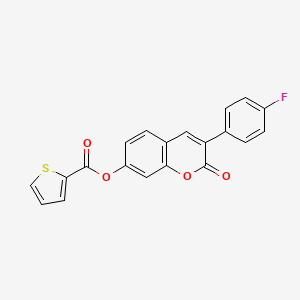
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Descripción general
Descripción
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as FL-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate may also interfere with the function of tubulin, a protein involved in cell division, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the migration and invasion of cancer cells, suggesting potential anti-metastatic effects. In addition, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is its relative ease of synthesis, making it accessible for research purposes. However, its cytotoxic effects may also pose a limitation, as it can be challenging to determine the appropriate concentration and exposure time for experiments without causing significant cell death.
Direcciones Futuras
There are several potential future directions for 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate research. One area of interest is the development of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate analogs with improved potency and selectivity for cancer cells. Another area of focus is the investigation of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in combination with other cancer therapies, such as chemotherapy or radiation, to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate and its potential applications in other disease areas, such as inflammation and neurodegeneration.
In conclusion, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a synthetic compound with potential therapeutic applications in cancer research. Its cytotoxic effects on cancer cells, as well as its anti-inflammatory properties, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO4S/c21-14-6-3-12(4-7-14)16-10-13-5-8-15(11-17(13)25-19(16)22)24-20(23)18-2-1-9-26-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZICAIWIZRGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



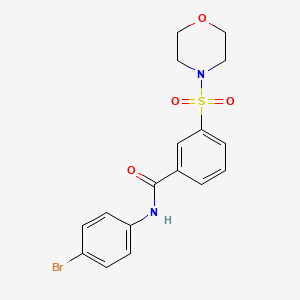
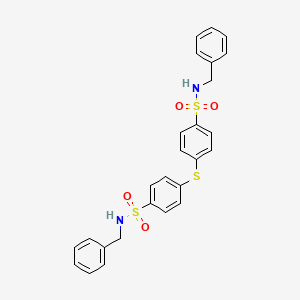
![{4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3744330.png)
![[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3744338.png)
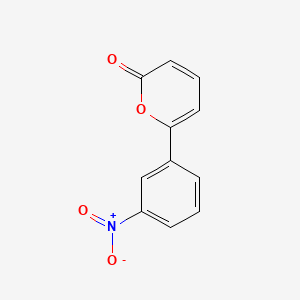

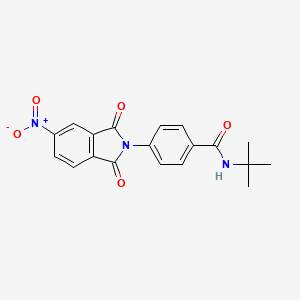
![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3744350.png)

![N-(4-acetylphenyl)-2-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744361.png)
![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)
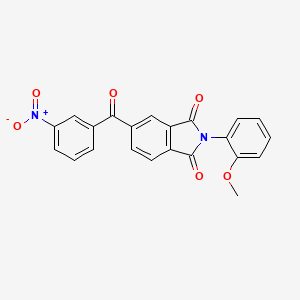
![6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3744383.png)
